molecular formula C16H11BrClNO B3036489 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile CAS No. 344281-57-8

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile

Cat. No.: B3036489
CAS No.: 344281-57-8
M. Wt: 348.62 g/mol
InChI Key: YLDUJEAVNSGVLO-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a nitrile group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzyl cyanide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired product under controlled temperature and solvent conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-aminobutanenitrile.

    Substitution: Products depend on the nucleophile used, such as 4-(4-Methoxyphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile.

Scientific Research Applications

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
  • 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanenitrile
  • 4-(4-Bromophenyl)-2-(4-nitrophenyl)-4-oxobutanenitrile

Uniqueness

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is unique due to the combination of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity

Properties

IUPAC Name

4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDUJEAVNSGVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217873
Record name 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344281-57-8
Record name 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344281-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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